molecular formula C21H16N2O B14538645 4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol

4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol

Cat. No.: B14538645
M. Wt: 312.4 g/mol
InChI Key: JWZBNRSXVDJICN-HYARGMPZSA-N
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Description

4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol typically involves the condensation reaction between 3-phenylindole-1-carbaldehyde and 4-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and crystallization to obtain the pure product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as acids or bases can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃, FeBr₃).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol involves its interaction with various molecular targets:

    Molecular Targets: DNA, enzymes, and cellular receptors.

    Pathways Involved: The compound can intercalate into DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which allows for versatile interactions with biological molecules

Properties

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

4-[(E)-(3-phenylindol-1-yl)iminomethyl]phenol

InChI

InChI=1S/C21H16N2O/c24-18-12-10-16(11-13-18)14-22-23-15-20(17-6-2-1-3-7-17)19-8-4-5-9-21(19)23/h1-15,24H/b22-14+

InChI Key

JWZBNRSXVDJICN-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)/N=C/C4=CC=C(C=C4)O

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)N=CC4=CC=C(C=C4)O

Origin of Product

United States

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